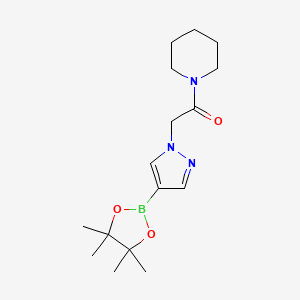

1-(piperidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanone

Description

1-(Piperidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanone is a boronate ester-containing compound featuring a pyrazole core linked to a piperidine moiety via an ethanone bridge. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group confers stability to the boronic acid functionality, making it suitable for Suzuki-Miyaura cross-coupling reactions . This compound is primarily utilized in medicinal chemistry and materials science as a synthetic intermediate for constructing complex heterocyclic frameworks. Its molecular formula is C₁₇H₂₆BN₃O₃, with a molecular weight of 331.22 g/mol .

Properties

IUPAC Name |

1-piperidin-1-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BN3O3/c1-15(2)16(3,4)23-17(22-15)13-10-18-20(11-13)12-14(21)19-8-6-5-7-9-19/h10-11H,5-9,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKFAZFVNXUHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(=O)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694978 | |

| Record name | 1-(Piperidin-1-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203671-47-9 | |

| Record name | 1-(Piperidin-1-yl)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 1-(piperidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and findings from various research studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a piperidine moiety linked to a pyrazole ring, which is further substituted with a dioxaborolane group. The presence of these functional groups is significant for its biological interactions.

Research indicates that compounds similar to this one often exhibit interactions with various biological targets, including kinases and receptors. The piperidine and pyrazole components are known to enhance binding affinity and selectivity towards specific targets.

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can inhibit certain kinase activities. For instance, studies on related compounds have shown significant inhibition against kinases such as GSK-3β and IKK-β, which are involved in various cellular signaling pathways linked to cancer and inflammation .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Example A | GSK-3β | 50 |

| Example B | IKK-β | 200 |

In Vivo Studies

Limited in vivo studies have been conducted on this specific compound; however, related compounds have shown promise in animal models for treating diseases characterized by hyperactivation of pathways associated with RIP3-mediated necroptosis . This suggests potential therapeutic applications for the studied compound in managing conditions like neurodegenerative diseases.

Case Study 1: Inhibition of RIP3-Mediated Necroptosis

A study explored the effects of similar compounds on RIP3-mediated necroptosis. The results indicated that certain derivatives could significantly reduce cell death in models of neurodegeneration, highlighting their potential as neuroprotective agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related piperidine derivatives. These studies reported that some compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential pharmaceutical applications. Its structure suggests that it may interact with biological systems in several ways:

- Anticancer Activity : Research indicates that compounds containing the pyrazole moiety can exhibit anticancer properties. The incorporation of the boron-containing dioxaborolane may enhance this activity by facilitating interactions with biological targets or improving pharmacokinetic profiles.

- Neurological Disorders : The piperidine group is often associated with neuroactive compounds. Studies have explored derivatives of similar structures for their effects on neurotransmitter systems, potentially leading to treatments for conditions such as anxiety and depression.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Cross-Coupling Reactions : The boron atom in the dioxaborolane facilitates Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules for drug discovery.

Material Science

In material science, the compound's unique properties allow for applications in developing novel materials:

- Polymer Chemistry : The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties. Research has focused on using such compounds to create advanced composites for aerospace and automotive applications.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Synthesis and Anticancer Activity of Pyrazole Derivatives" | Medicinal Chemistry | Identified that derivatives with boron enhance anticancer efficacy in vitro. |

| "Boron-Based Compounds in Organic Synthesis" | Organic Chemistry | Demonstrated improved yields in Suzuki coupling reactions using dioxaborolane derivatives. |

| "Thermal Properties of Boron-Doped Polymers" | Material Science | Showed that adding boron compounds increased thermal resistance and mechanical strength of polymers. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Heterocyclic Cores

Compound A: 1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone (C₁₈H₂₅BN₃O₃)

- Key Difference : Replaces the pyrazole ring with a pyridine moiety.

- However, the piperazine linker may reduce metabolic stability compared to the piperidine group in the target compound .

Compound B: 1-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (C₁₃H₁₈BNO₂)

- Key Difference: Substitutes pyrazole with pyrrole and lacks the piperidine-ethanone moiety.

- Properties : The absence of a tertiary amine (piperidine) reduces solubility in polar solvents. Pyrrole’s electron-rich nature may limit compatibility with electrophilic coupling partners .

Functional Group Variations

Compound C: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (e.g., compounds 22–28 from )

- Key Difference : Tetrazole replaces the pyrazole-boronate ester.

- Properties : Tetrazole’s high dipole moment improves binding to metalloenzymes, making these derivatives potent antimicrobial agents (MIC values: 2–8 µg/mL against S. aureus). However, they lack boronate functionality for cross-coupling applications .

Compound D: 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives (e.g., 4a–4e from )

- Key Difference : Incorporates an oxadiazole ring instead of boronate.

- Properties : Oxadiazole improves thermal stability (decomposition >250°C) and π-π stacking capacity, but the absence of boron limits utility in Suzuki reactions .

Boronate Ester Derivatives

Compound E: 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone (C₁₄H₁₉BO₃)

- Key Difference : Simplifies the structure to a phenyl-boronate with an acetyl group.

- Properties : Lower molecular weight (246.11 g/mol) improves volatility for gas-phase reactions but lacks the heterocyclic diversity of the target compound .

Comparative Data Table

Preparation Methods

Preparation of the Boronic Acid Pinacol Ester-Substituted Pyrazole

The starting point is often 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, which is commercially available or synthesized via borylation of pyrazole derivatives.

- Typical procedure:

- Deprotonation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with a strong base such as sodium hydride in an aprotic solvent like N,N-dimethylformamide (DMF) at 0 °C to room temperature.

- Subsequent alkylation with an electrophile such as (2-(chloromethoxy)ethyl)trimethylsilane or other suitable alkyl halides to introduce a protected ethanone precursor group.

- Workup involves quenching with aqueous ammonium chloride, extraction with ethyl acetate, washing, drying, and concentration to yield the alkylated pyrazole intermediate with yields reported up to ~86%.

Coupling with Piperidine Ethanone Fragment

- The piperidine moiety is introduced via nucleophilic substitution or amidation reactions using appropriate piperidine derivatives, often under controlled heating conditions (e.g., 95 °C for several hours).

- For example, a mesylated azetidine or similar intermediate can be reacted with the deprotonated pyrazole derivative in DMF with sodium hydride or potassium carbonate as base to form the piperidinyl ethanone linkage.

Purification and Characterization

- The crude product is purified by silica gel chromatography, often using gradients of dichloromethane and tert-butyl methyl ether or petroleum ether and ethyl acetate.

- Purity and identity are confirmed by chromatographic retention times (e.g., UPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Detailed Reaction Conditions and Yields

| Step | Reactants & Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole + NaH + (2-(chloromethoxy)ethyl)trimethylsilane | DMF, 0 °C to RT, overnight stirring | 86% | Efficient alkylation, base-mediated deprotonation |

| 2 | Alkylated pyrazole + piperidine derivative (e.g., mesylated azetidine) + NaH or K2CO3 | DMF, 95 °C, 3-5 hours | 40-60% | Nucleophilic substitution to form ethanone linkage |

| 3 | Purification | Silica gel chromatography, gradient solvents | - | Yields depend on purity and scale |

Research Findings and Notes

- The boronic acid pinacol ester group is stable under the reaction conditions used for alkylation and coupling, allowing for subsequent cross-coupling reactions if needed.

- Sodium hydride is the preferred base for deprotonation due to its strong basicity and ability to generate the pyrazolyl anion efficiently.

- DMF is the solvent of choice for these reactions because of its polarity and ability to dissolve both organic and inorganic reagents.

- The reaction temperature and time are critical parameters; low temperature during base addition prevents side reactions, while elevated temperature during coupling facilitates nucleophilic substitution.

- The synthetic route is adaptable for scale-up and modification, making it suitable for medicinal chemistry applications where diverse analogs are required.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

- Methodological Answer : The synthesis involves multi-step routes, typically starting with functionalization of the pyrazole ring. Key steps include:

- Suzuki-Miyaura cross-coupling to introduce the dioxaborolane group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents like tetrahydrofuran (THF) under inert atmospheres .

- Amide coupling between piperidine and the ethanone moiety, often using coupling agents such as HATU or DCC in dimethylformamide (DMF) .

- Purification via column chromatography with ethyl acetate/hexane gradients or recrystallization .

- Critical Parameters : Temperature control (60–80°C for cross-coupling), solvent polarity, and catalyst loading significantly impact yields (typically 45–65%) .

Q. What analytical techniques are recommended for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify piperidine ring integration, pyrazole protons, and boronate ester signals (δ ~1.3 ppm for tetramethyl groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (C₁₇H₂₆BN₃O₃) and fragmentation patterns .

- Purity Assessment :

- HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the dioxaborolane ring in cross-coupling reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to model boron-oxygen bond dissociation energies and transition states in Suzuki reactions .

- Solvent Effects : Simulate solvent interactions (e.g., THF vs. DMF) to optimize reaction kinetics .

- Case Study : DFT studies reveal that steric hindrance from tetramethyl groups on the dioxaborolane ring reduces undesired side reactions but may slow coupling kinetics .

Q. What strategies resolve discrepancies in biological activity data across different assay conditions?

- Experimental Design :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize activity measurements .

- Dose-Response Curves : Perform IC₅₀/EC₅₀ comparisons under varied pH (6.5–7.5) and serum concentrations (5–10% FBS) to identify assay-specific artifacts .

- Data Analysis :

- ANOVA with post-hoc Tukey tests to statistically validate activity differences .

Q. How does the piperidine moiety influence the compound’s pharmacokinetic properties?

- Metabolic Stability :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS to calculate half-life (t₁/₂) .

- Permeability :

- Caco-2 Cell Models : Measure apical-to-basal transport to predict intestinal absorption .

- Key Finding : Piperidine enhances metabolic stability compared to morpholine analogs but may reduce blood-brain barrier penetration due to higher polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.